molecular formula C8H6ClN3 B13987341 4-Chloro-2-phenyl-2H-1,2,3-triazole CAS No. 77896-52-7

4-Chloro-2-phenyl-2H-1,2,3-triazole

Cat. No.: B13987341
CAS No.: 77896-52-7
M. Wt: 179.60 g/mol
InChI Key: WCPZFNHDALKPPT-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the fourth position and a phenyl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with chloroacetonitrile under acidic conditions, followed by cyclization to form the triazole ring .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The CuAAC reaction is favored due to its efficiency and regioselectivity . The reaction conditions typically involve the use of copper(I) catalysts, such as copper(I) iodide, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-phenyl-2H-1,2,3-triazole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

CAS No.

77896-52-7

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-2-phenyltriazole

InChI

InChI=1S/C8H6ClN3/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H

InChI Key

WCPZFNHDALKPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)Cl

Origin of Product

United States

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